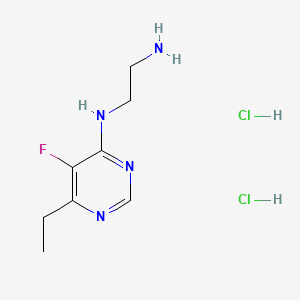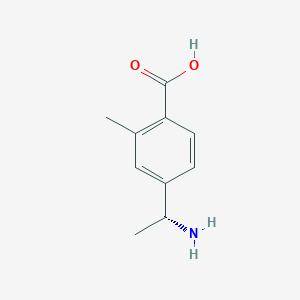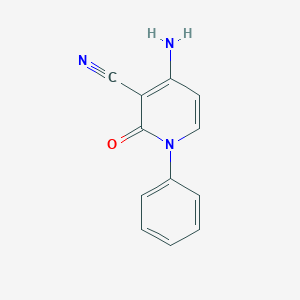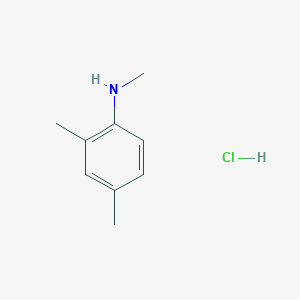
n,2,4-Trimethylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,2,4-Trimethylaniline hydrochloride: is an organic compound with the molecular formula C9H13N·HCl. It is an aromatic amine that is of commercial interest as a precursor to dyes and other chemical intermediates. This compound is known for its role in the synthesis of various industrial chemicals and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,2,4-Trimethylaniline hydrochloride typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) to produce 2,4,6-trimethylnitrobenzene, followed by reduction to 2,4,6-trimethylaniline. The final step involves the conversion of 2,4,6-trimethylaniline to its hydrochloride salt by reaction with hydrochloric acid.
Industrial Production Methods:
Nitration: Mesitylene is nitrated using a mixture of nitric acid and sulfuric acid to produce 2,4,6-trimethylnitrobenzene.
Reduction: The nitro compound is then reduced using a reducing agent such as iron powder and hydrochloric acid to yield 2,4,6-trimethylaniline.
Salt Formation: Finally, 2,4,6-trimethylaniline is reacted with hydrochloric acid to form this compound
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n,2,4-Trimethylaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron powder and hydrochloric acid are used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Involved in the preparation of Grubbs’ catalyst, which is used in olefin metathesis reactions.
Biology:
- Studied for its potential biological activities and interactions with biological molecules.
Medicine:
- Investigated for its potential use in pharmaceutical formulations and drug development.
Industry:
- Utilized in the production of various industrial chemicals and intermediates.
- Employed in the manufacture of organic pigments and dyes .
Wirkmechanismus
The mechanism of action of n,2,4-Trimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethylaniline: An aromatic amine with similar chemical properties and applications.
2,4,5-Trimethylaniline: Another isomer with comparable reactivity and uses.
Uniqueness: n,2,4-Trimethylaniline hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interaction with other chemicals. This compound’s hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C9H14ClN |
|---|---|
Molekulargewicht |
171.67 g/mol |
IUPAC-Name |
N,2,4-trimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-7-4-5-9(10-3)8(2)6-7;/h4-6,10H,1-3H3;1H |
InChI-Schlüssel |
XCAXAYBCNDWTTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


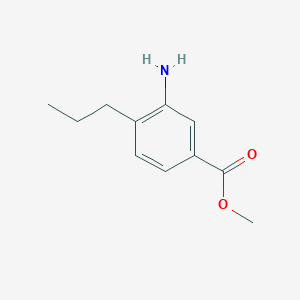
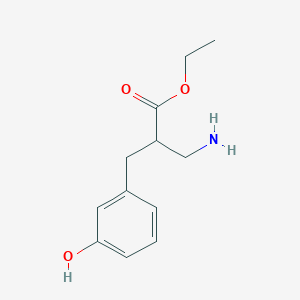
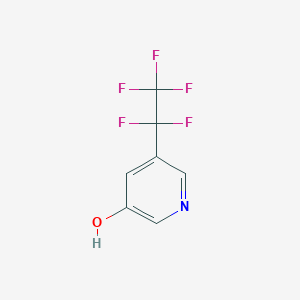
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)

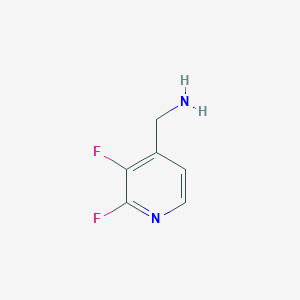
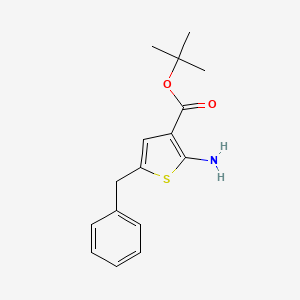
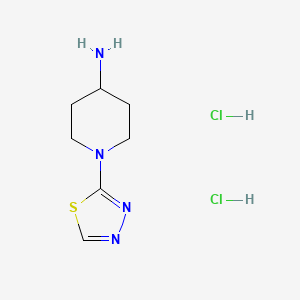
![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis](/img/structure/B13514552.png)
